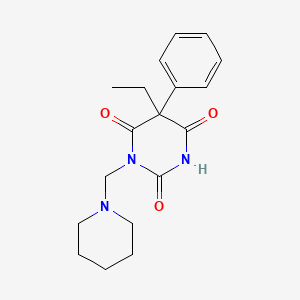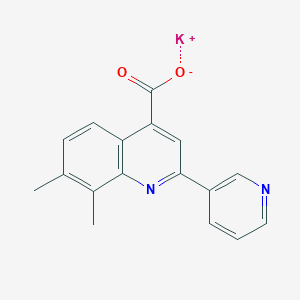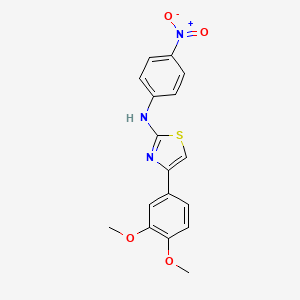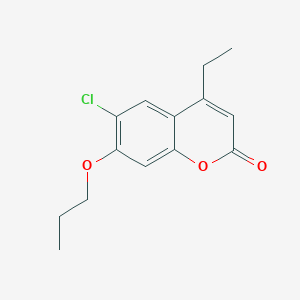![molecular formula C15H23N3O2 B5159017 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol](/img/structure/B5159017.png)
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol, also known as DMABN, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to possess a range of biological activities.
作用機序
The mechanism of action of 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol is not fully understood. However, it has been proposed that 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol interacts with various enzymes and proteins through hydrogen bonding and hydrophobic interactions. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has been found to inhibit the activity of various enzymes such as tyrosinase, cholinesterase, and acetylcholinesterase. It has also been shown to interact with DNA and RNA, leading to inhibition of their synthesis.
Biochemical and Physiological Effects:
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit fungal growth, and reduce inflammation. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has also been found to possess neuroprotective and antioxidant properties. It has been shown to improve cognitive function and reduce oxidative stress in animal models.
実験室実験の利点と制限
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has several advantages as a research tool. It is easily synthesized and has a high purity. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has a wide range of biological activities, making it a versatile research tool. However, 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol also has some limitations. It has low solubility in water, making it difficult to use in aqueous solutions. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol can also be toxic at high concentrations, limiting its use in some experiments.
将来の方向性
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has several potential future directions in scientific research. It can be used as a lead compound for the development of novel drugs with anticancer, antifungal, antiviral, and antibacterial properties. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol can also be used to investigate the mechanism of action of various enzymes and proteins. Future research can focus on optimizing the synthesis method of 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol, improving its solubility, and reducing its toxicity.
In conclusion, 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol is a versatile research tool with diverse biological activities. Its mechanism of action is not fully understood, but it has been found to interact with various enzymes and proteins. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has several advantages and limitations for lab experiments. Future research can focus on optimizing its synthesis method, improving its solubility, and reducing its toxicity.
合成法
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol can be synthesized by the reaction of 4-(dimethylamino)phenylhydrazine with cyclohexanone in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol in high yield. The synthesis method has been optimized to obtain pure 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol with high efficiency.
科学的研究の応用
2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has been extensively used in scientific research due to its diverse biological activities. It has been found to possess anticancer, antifungal, antiviral, and antibacterial properties. 2-[4-(dimethylamino)phenyl]hexahydro-1H-benzimidazole-1,3(2H)-diol has been used as a probe to study the mechanism of action of various enzymes and proteins. It has also been used to investigate the structure-activity relationship of benzimidazole derivatives.
特性
IUPAC Name |
4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-16(2)12-9-7-11(8-10-12)15-17(19)13-5-3-4-6-14(13)18(15)20/h7-10,13-15,19-20H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLHHZXIMVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2N(C3CCCCC3N2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)-N,N-dimethylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5158937.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5158956.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis{N-[2-(trifluoromethyl)phenyl]acetamide}](/img/structure/B5158970.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5158978.png)

![5-(3,4-dimethylphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5158991.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159009.png)
![methyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate](/img/structure/B5159015.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5159020.png)


![2-(4-methoxybenzoyl)-3-(4-methoxyphenyl)-6,6-dimethyl-2,3,3a,4,6,7-hexahydropyrano[4,3-c]pyrazole](/img/structure/B5159039.png)

